molecular formula C10H7NO3 B1436854 8-Hydroxy-isoquinoline-5-carboxylic acid CAS No. 1823359-54-1

8-Hydroxy-isoquinoline-5-carboxylic acid

Cat. No. B1436854
M. Wt: 189.17 g/mol
InChI Key: BESWMYJOHAAZRV-UHFFFAOYSA-N
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Description

8-Hydroxy-isoquinoline-5-carboxylic acid is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a yellow solid and is considered a derivative of 8-Hydroxyquinoline .


Molecular Structure Analysis

The InChI code for 8-Hydroxy-isoquinoline-5-carboxylic acid is 1S/C10H7NO3/c12-9-2-1-7 (10 (13)14)6-3-4-11-5-8 (6)9/h1-5,12H, (H,13,14) . This indicates that the molecule contains 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Medicinal Chemistry Insights

8-Hydroxyquinoline (8-HQ) derivatives, including 8-Hydroxy-isoquinoline-5-carboxylic acid, have been extensively studied for their significant biological activities, making them a crucial subject in medicinal chemistry. These derivatives are primarily recognized for their chromophore properties, facilitating the detection of various metal ions and anions. However, their potential extends far beyond, as they exhibit considerable biological activities, including antimicrobial, antifungal, antiviral, and notably, therapeutic efficacy against cancer, HIV, and neurodegenerative disorders. The synthetic modification of 8-HQ aims to develop potent target-based drug molecules for a broad spectrum of life-threatening diseases, leveraging their metal chelation properties for disease treatment (Gupta, Luxami, & Paul, 2021).

Antimicrobial and Antitumor Activities

Isoquinoline alkaloids, including those derived from 8-Hydroxy-isoquinoline, have demonstrated extensive antimicrobial and antitumor activities. Over 200 biologically active compounds have been identified, showing confirmed activities across a spectrum of applications. The structure-activity relationship (SAR) aspects of these compounds suggest promising new applications, underscoring their role as a vital source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Analytical and Biological Applications

8-Hydroxyquinoline and its derivatives have also found applications in analytical chemistry as indicators for various titrations due to their unique chemical properties. Their role extends into biological research, where they serve as probes for zinc ion determination, highlighting their versatility in environmental and biological applications. The introduction of carboxamide groups into the 8-aminoquinoline molecule, creating derivatives like 8-Hydroxy-isoquinoline-5-carboxylic acid, enhances water solubility and cell membrane permeability, making them functional receptors for zinc ions. This adaptability underscores the potential of 8-Hydroxy-isoquinoline derivatives in designing sensitive and selective chemosensors for zinc analysis (Mohamad et al., 2021).

properties

IUPAC Name

8-hydroxyisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-2-1-7(10(13)14)6-3-4-11-5-8(6)9/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESWMYJOHAAZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-isoquinoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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